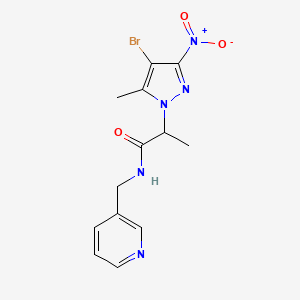![molecular formula C25H22N4O5 B4227403 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
Overview
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide works by inhibiting the activity of a specific enzyme called DNA polymerase α, which is involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately the death of the cell. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to bind to certain neurotransmitter receptors in the brain, which may contribute to its potential use as a tool in neuroscience research.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of DNA replication, antiviral activity, and binding to certain neurotransmitter receptors. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its potential use as a tool in various scientific fields, including cancer research, neuroscience, and infectious diseases. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further study. However, one limitation of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One potential direction is further study of its potential use as a tool in neuroscience research. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide could be further studied for its potential applications in cancer research and infectious diseases. Further research could also be done to improve the solubility of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in water, which would make it easier to work with in lab experiments.
Scientific Research Applications
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme involved in DNA replication. In neuroscience, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential use as a tool to study the function of certain neurotransmitter receptors. In infectious diseases, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have antiviral activity against certain viruses.
properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-16-2-9-23-21(14-16)27-25(34-23)17-3-5-18(6-4-17)26-24(30)20-15-19(29(31)32)7-8-22(20)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNQKAFHCDFTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227329.png)
![N-(3-fluorophenyl)-2-[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4227333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4227338.png)
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4227339.png)
![N-butyl-2-[(dimethylamino)methyl]-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4227345.png)

![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4227390.png)

![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)